3-Ethoxy-4-propoxybenzoyl chloride
Overview
Description
3-Ethoxy-4-propoxybenzoyl chloride is a chemical compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-propoxybenzoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Scientific Research Applications
Antiestrogenic Compounds : A study by Jones et al. (1984) focused on synthesizing nonsteroidal antiestrogens using 3-aroyl-2-arylbenzo[b]thiophene derivatives, which were prepared via Friedel-Crafts aroylation with benzoyl chlorides, including compounds similar to 3-Ethoxy-4-propoxybenzoyl chloride. These derivatives showed promise in inhibiting estradiol action and were effective in the treatment of rat mammary tumors.
Synthesis of Anti-Cancer Agents : Day et al. (1991) Day, B. et al. (1991) synthesized a series of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs) as pure antiestrogens. The synthesis involved the use of benzoyl chlorides and demonstrated significant potential in inhibiting estrogen-dependent MCF-7 human breast tumor cell lines.
Cardiotropic Drug Research : Ivkin & Karpov (2022) Ivkin, D. & Karpov, A. A. (2022) conducted preclinical studies on 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, showing a pronounced cardiotropic effect and a positive safety profile, highlighting the potential of derivatives of 3-Ethoxy-4-propoxybenzoyl chloride in cardiovascular drug development.
Neuropharmacological Studies : Research by Falch et al. (1999) Falch, E. et al. (1999) synthesized compounds related to 3-Ethoxy-4-propoxybenzoyl chloride, which were used to study GABA uptake in rat brain synaptosomal preparation and mouse cortical neurons. This research contributes to understanding the role of such compounds in neuropharmacology.
Synthesis of Coumarin Derivatives : A study by Çelikezen et al. (2020) Çelikezen, F. et al. (2020) focused on synthesizing 6-ethoxy-4-methylcoumarin, a compound structurally related to 3-Ethoxy-4-propoxybenzoyl chloride, exploring its potential in medicinal applications due to its antioxidant properties.
properties
IUPAC Name |
3-ethoxy-4-propoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWRHEYSAIWEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295606 | |
Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-propoxybenzoyl chloride | |
CAS RN |
1160249-41-1 | |
Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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